molecular formula C12H11BrN4O2 B6023505 2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol

2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol

Cat. No.: B6023505
M. Wt: 323.15 g/mol
InChI Key: GFRWINBGEIFCBG-FZSIALSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol is a synthetic organic compound that features a bromopyrimidine moiety linked to a methoxyphenol group through a hydrazinylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol is unique due to its combination of a bromopyrimidine moiety, a hydrazinylidene bridge, and a methoxyphenol group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c1-19-10-4-2-3-8(11(10)18)5-16-17-12-14-6-9(13)7-15-12/h2-7,18H,1H3,(H,14,15,17)/b16-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRWINBGEIFCBG-FZSIALSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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